ethyl 1-(2-aminophenyl)-1H-pyrazole-3-carboxylate ethyl 1-(2-aminophenyl)-1H-pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1155927-34-6
VCID: VC3349299
InChI: InChI=1S/C12H13N3O2/c1-2-17-12(16)10-7-8-15(14-10)11-6-4-3-5-9(11)13/h3-8H,2,13H2,1H3
SMILES: CCOC(=O)C1=NN(C=C1)C2=CC=CC=C2N
Molecular Formula: C12H13N3O2
Molecular Weight: 231.25 g/mol

ethyl 1-(2-aminophenyl)-1H-pyrazole-3-carboxylate

CAS No.: 1155927-34-6

Cat. No.: VC3349299

Molecular Formula: C12H13N3O2

Molecular Weight: 231.25 g/mol

* For research use only. Not for human or veterinary use.

ethyl 1-(2-aminophenyl)-1H-pyrazole-3-carboxylate - 1155927-34-6

Specification

CAS No. 1155927-34-6
Molecular Formula C12H13N3O2
Molecular Weight 231.25 g/mol
IUPAC Name ethyl 1-(2-aminophenyl)pyrazole-3-carboxylate
Standard InChI InChI=1S/C12H13N3O2/c1-2-17-12(16)10-7-8-15(14-10)11-6-4-3-5-9(11)13/h3-8H,2,13H2,1H3
Standard InChI Key FPLKXBVURHUCAM-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NN(C=C1)C2=CC=CC=C2N
Canonical SMILES CCOC(=O)C1=NN(C=C1)C2=CC=CC=C2N

Introduction

Chemical Structure and Properties

Structural Composition

Ethyl 1-(2-aminophenyl)-1H-pyrazole-3-carboxylate belongs to the heterocyclic family of compounds, featuring a pyrazole core with specific functional groups. The structure contains three key components: a five-membered pyrazole ring with two adjacent nitrogen atoms, a 2-aminophenyl substituent attached to the N1 position of the pyrazole, and an ethyl carboxylate group at the 3-position.

The pyrazole ring provides aromatic character and potential for hydrogen bonding through its nitrogen atoms. The 2-aminophenyl group introduces a primary amine functionality that can participate in hydrogen bonding and serve as a site for various chemical transformations. The ethyl carboxylate moiety contributes to the compound's lipophilicity and can undergo hydrolysis and other reactions.

Based on structural analysis, the molecular formula of this compound would be C12H13N3O2, with an estimated molecular weight of approximately 231.25 g/mol.

Physical and Chemical Characteristics

The physical properties of ethyl 1-(2-aminophenyl)-1H-pyrazole-3-carboxylate can be predicted based on its structural features and comparison with related compounds. It is likely to appear as a crystalline solid at room temperature, with moderate solubility in organic solvents such as methanol, ethanol, dichloromethane, and dimethyl sulfoxide, while having limited solubility in water.

The presence of the primary amino group enables hydrogen bonding capabilities, potentially enhancing solubility in protic solvents. The ethyl ester group increases the lipophilicity compared to its carboxylic acid counterpart, which may improve membrane permeability in biological systems.

Structurally related compounds like 1-(2-aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride have demonstrated significant interactions with biological targets, suggesting that ethyl 1-(2-aminophenyl)-1H-pyrazole-3-carboxylate may possess similar binding capabilities.

Synthesis Methods

Reaction Conditions and Considerations

The reaction conditions for synthesizing ethyl 1-(2-aminophenyl)-1H-pyrazole-3-carboxylate would require careful control of temperature, pH, and reaction time to maximize yield and purity. Catalyst selection and solvent systems would play crucial roles in determining reaction efficiency.

Temperature control is particularly important during the cyclization step to ensure proper formation of the pyrazole ring without degradation of reactants or products. The pH conditions would need to be optimized, as acidic conditions are typically required for pyrazole ring formation but must be balanced to avoid side reactions involving the amino group.

The use of protective groups may be necessary to prevent undesired reactions at the primary amine during certain synthetic steps, followed by deprotection to yield the final product.

Chemical Reactivity

Functional Group Reactions

The reactive functional groups in ethyl 1-(2-aminophenyl)-1H-pyrazole-3-carboxylate make it susceptible to various chemical transformations. Based on the reactivity patterns observed in similar compounds, the following reactions are anticipated:

Amino Group Reactions:

  • Acylation with acid chlorides or anhydrides to form amides

  • Diazotization with nitrous acid to form diazonium salts, which can undergo further transformations

  • Reductive amination with aldehydes or ketones

Ester Group Reactions:

  • Hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid

  • Transesterification with different alcohols

  • Reduction to primary alcohols using strong reducing agents

Pyrazole Ring Reactions:

  • Electrophilic aromatic substitution, primarily at C4 and C5 positions

  • Coordination with metal ions through the nitrogen atoms

Similar compounds such as 1-(2-aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride have demonstrated diverse reactivity profiles, suggesting that ethyl 1-(2-aminophenyl)-1H-pyrazole-3-carboxylate would likewise exhibit versatile chemical behavior.

Stability Considerations

The stability of ethyl 1-(2-aminophenyl)-1H-pyrazole-3-carboxylate under various conditions is an important consideration for both synthesis and storage. The pyrazole ring generally provides good chemical stability, but the compound might be susceptible to:

  • Hydrolysis of the ester group under prolonged exposure to moisture

  • Oxidation of the amino group under oxidative conditions

  • Photodegradation when exposed to strong UV light

Proper storage conditions would likely include protection from moisture, light, and oxidative environments to maintain the compound's integrity over time.

Biological Activities and Mechanisms

Cell LineIC50 (μM)Mechanism of Action
A549 (lung cancer)1.5Induces apoptosis
HepG2 (liver cancer)0.74Inhibits cell proliferation
MCF-7 (breast cancer)3.3Cell cycle arrest at SubG1/G1 phase

Given the structural similarity, ethyl 1-(2-aminophenyl)-1H-pyrazole-3-carboxylate may exhibit comparable anticancer properties, possibly with modified potency and pharmacokinetic profiles due to the ethyl ester group.

Additionally, other pyrazole derivatives have shown antimicrobial activity against pathogens such as Haemophilus parainfluenzae and Haemophilus influenzae , suggesting that ethyl 1-(2-aminophenyl)-1H-pyrazole-3-carboxylate might also possess antimicrobial properties.

Mechanism of Action

The potential mechanisms of action for ethyl 1-(2-aminophenyl)-1H-pyrazole-3-carboxylate can be inferred from the activities of similar compounds. These may include:

  • Inhibition of specific kinases involved in cancer progression, such as Aurora A/B kinases

  • Modulation of apoptotic pathways through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors

  • Interference with cell cycle progression, potentially leading to cell cycle arrest

  • Interaction with specific enzymes or receptors through hydrogen bonding and other non-covalent interactions

The amino group in the structure likely plays a crucial role in these interactions by forming hydrogen bonds with active sites of target enzymes or receptors. The ester group may contribute to membrane permeability and influence the compound's distribution in biological systems.

Structure-Activity Relationships

Comparative Analysis with Related Compounds

Comparing ethyl 1-(2-aminophenyl)-1H-pyrazole-3-carboxylate with structurally related compounds provides valuable insights into structure-activity relationships. The positioning of functional groups and the nature of substituents significantly impact biological activity and chemical properties.

Table 2: Structural Comparison of Ethyl 1-(2-Aminophenyl)-1H-pyrazole-3-carboxylate with Related Compounds

CompoundKey Structural DifferencesPotential Impact on Activity
1-(2-Aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochlorideCarboxylic acid vs. ethyl esterDecreased lipophilicity, potentially different bioavailability
Ethyl 1-(4-aminophenyl)-5-fluoro-1H-pyrazole-3-carboxylateAmino group at 4-position vs. 2-position; presence of fluoro substituentDifferent electronic properties and binding characteristics
ethyl 3-[4-[(2-phenylacetyl)amino]phenyl]-1H-pyrazole-5-carboxylateDifferent substitution pattern; presence of phenylacetyl groupModified steric properties and hydrogen bonding capabilities

Influence of Structural Modifications

The specific structural features of ethyl 1-(2-aminophenyl)-1H-pyrazole-3-carboxylate would influence its biological activity in several ways:

  • The 2-position of the amino group on the phenyl ring affects the electronic distribution and the spatial arrangement of hydrogen bonding sites, potentially influencing receptor binding affinity.

  • The ethyl ester group, compared to a carboxylic acid, typically enhances lipophilicity, which may improve cell membrane permeability while potentially reducing water solubility.

  • The unsubstituted pyrazole ring (compared to fluorinated derivatives) would have different electronic properties that could affect interactions with biological targets.

These structure-activity relationships are critical for understanding how structural modifications could be used to optimize the compound's properties for specific applications.

Research Applications

Current Research Areas

Ethyl 1-(2-aminophenyl)-1H-pyrazole-3-carboxylate has potential applications across multiple research domains:

  • Medicinal Chemistry: The compound could serve as a lead structure for developing new therapeutic agents, particularly in oncology, based on the anticancer activities observed in related compounds.

  • Synthetic Organic Chemistry: Its reactive functional groups make it a valuable building block for synthesizing more complex molecules.

  • Antimicrobial Research: Given that some pyrazole derivatives show activity against bacterial pathogens, this compound could be investigated for antimicrobial properties .

  • Enzyme Inhibitor Development: The structural features suggest potential for developing specific enzyme inhibitors for various biological pathways.

Future Research Directions

Several promising research directions could be pursued with ethyl 1-(2-aminophenyl)-1H-pyrazole-3-carboxylate:

  • Structure Optimization: Systematic modification of the compound's structure could enhance specific biological activities or improve pharmacokinetic properties.

  • Combination Studies: Investigation of potential synergistic effects when combined with established therapeutic agents could reveal new treatment strategies.

  • Mechanism Elucidation: Detailed studies to identify specific molecular targets and binding modes would provide valuable insights for rational drug design.

  • Alternative Applications: Exploration of applications beyond traditional medicinal chemistry, such as in materials science or as chemical probes for biological research.

The compound's versatile structure provides multiple avenues for research and development across diverse scientific disciplines.

Synthesis and Characterization Methods

Analytical Techniques

Proper characterization of ethyl 1-(2-aminophenyl)-1H-pyrazole-3-carboxylate would typically involve a combination of analytical techniques:

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

    • Infrared (IR) spectroscopy to identify functional groups

    • Mass Spectrometry for molecular weight determination and fragmentation pattern analysis

    • UV-Visible spectroscopy for electronic transitions

  • Chromatographic Methods:

    • High-Performance Liquid Chromatography (HPLC) for purity assessment

    • Thin-Layer Chromatography (TLC) for reaction monitoring and purification

  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC) for melting point and thermal behavior

    • Thermogravimetric Analysis (TGA) for thermal stability assessment

These analytical techniques would provide comprehensive characterization of the compound's structure, purity, and physical properties.

Purification Strategies

Effective purification of ethyl 1-(2-aminophenyl)-1H-pyrazole-3-carboxylate would likely involve:

  • Recrystallization from appropriate solvent systems

  • Column chromatography using optimized mobile phases

  • Preparative HPLC for high-purity requirements

  • Extraction procedures to remove impurities with different solubility profiles

The choice of purification method would depend on the specific synthetic route and the nature of potential impurities.

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